3-(Pyridin-4-ylmethoxy)aniline
Description
Properties
IUPAC Name |
3-(pyridin-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDHKIKCCYMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Reaction Conditions
The patent CN106432054A highlights the role of zinc powder as a catalyst in acetonitrile, achieving yields exceeding 95% for analogous structures. Key parameters include:
- Temperature : 55–65°C optimal for minimizing side reactions.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Catalyst : Zinc powder (10–30 mol%) accelerates substitution kinetics.
A representative procedure involves refluxing 3-nitrophenol (10 mmol) with pyridin-4-ylmethanol (12 mmol) and K₂CO₃ (15 mmol) in DMF, followed by filtration and recrystallization from ethanol/water (Table 1).
Mitsunobu Etherification
The Mitsunobu reaction offers a robust alternative for ether bond formation under mild conditions. This method, employed in synthesizing pyrazine derivatives, utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-aminophenol with pyridin-4-ylmethanol. The reaction proceeds via an oxidative phosphorylation mechanism, yielding this compound in 80–85% yield.
Substrate Scope and Limitations
- Alcohol Compatibility : Primary alcohols (e.g., pyridin-4-ylmethanol) exhibit higher reactivity than secondary alcohols.
- Side Reactions : Over-reduction of the aniline group is mitigated by using tert-butyloxycarbonyl (Boc) protection during etherification.
A typical protocol combines 3-aminophenol (5 mmol), pyridin-4-ylmethanol (6 mmol), DEAD (6 mmol), and PPh₃ (6 mmol) in tetrahydrofuran (THF) at 0°C→25°C over 4 hours. The Boc group is removed via HCl/dioxane to furnish the free aniline (Table 1).
Reduction of Nitro Precursors
Catalytic hydrogenation of 3-(pyridin-4-ylmethoxy)nitrobenzene is a scalable route to the target compound. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) achieves near-quantitative conversion in ethanol at 25°C. Alternatives include iron/hydrochloric acid (Fe/HCl), though yields are lower (70–75%) due to over-reduction side products.
Comparative Analysis of Reducing Agents
| Agent | Conditions | Yield | Purity |
|---|---|---|---|
| H₂/Pd-C (5%) | EtOH, 25°C, 3 hr | 98% | >99% |
| Fe/HCl | HCl (conc.), reflux, 2 hr | 72% | 85% |
| Ammonium formate | MeOH, 80°C, 1 hr | 89% | 95% |
Hydrogenation is preferred for industrial-scale synthesis due to its efficiency and minimal waste.
Protection-Deprotection Strategies
Temporary protection of the aniline group is essential in multi-step syntheses. The Boc group, introduced via reaction with di-tert-butyl dicarbonate, stabilizes the amine during ether-forming reactions. Subsequent deprotection with trifluoroacetic acid (TFA) or HCl regenerates the free aniline without degrading the pyridine ring.
Emerging Methodologies
Recent advances include photoredox catalysis and flow chemistry. A 2025 study demonstrated visible-light-mediated coupling of 3-aminophenol with pyridin-4-ylmethanol using Ru(bpy)₃²⁺, achieving 90% yield in 1 hour. Flow systems enhance heat transfer and scalability, reducing reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
Oxidation Reactions
The aniline group undergoes oxidation to form quinone derivatives. This reaction is catalyzed by oxidizing agents like KMnO₄ or CrO₃ under acidic conditions:
Key factors influencing the reaction include:
-
Temperature : Optimized at 60–80°C.
-
Solvent : Polar aprotic solvents (e.g., DMF) improve yield.
Electrophilic Aromatic Substitution
The electron-rich aniline ring directs electrophiles to the para and ortho positions relative to the amine group.
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups:
Regioselectivity : Nitration occurs predominantly at the C4 position of the aniline ring due to steric hindrance from the pyridinylmethoxy group.
Sulfonation
Concentrated H₂SO₄ at 100°C introduces sulfonic acid groups:
Nucleophilic Aromatic Substitution
The pyridine ring participates in nucleophilic substitution under specific conditions. For example, chlorination using POCl₃ selectively substitutes the pyridine’s C2 position:
Reactivity : Enhanced by electron-withdrawing effects of the methoxy group .
Coupling Reactions
The aniline group facilitates palladium-catalyzed cross-couplings:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | Arylated derivatives (e.g., biaryl amines) |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Diarylamines or heterocyclic compounds |
Applications : These reactions are pivotal in synthesizing pharmaceutical intermediates .
Acylation and Alkylation
The primary amine undergoes acylation with acetyl chloride or alkylation with alkyl halides :
Conditions : Base (e.g., Et₃N) and room temperature.
Heterocycle Formation
The compound serves as a precursor in pyrazolo[3,4-b]pyridine synthesis via the Gould–Jacobs reaction :
Mechanism : Cyclocondensation followed by POCl₃-mediated chlorination .
Reductive Reactions
Catalytic hydrogenation (H₂/Pd-C ) reduces the pyridine ring to piperidine:
Applications : Produces saturated analogs for bioavailability studies.
Comparative Reactivity Table
*Yields are representative and depend on optimization.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential:
Research indicates that derivatives of 3-(Pyridin-4-ylmethoxy)aniline have shown significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this structure exhibited IC values comparable to established anticancer drugs like sorafenib, indicating their potential as lead compounds in cancer therapy .
Antiviral Activity:
Another area of interest is the antiviral activity of related compounds. A study on structurally similar pyrazine derivatives highlighted their effectiveness as inhibitors of Zika virus protease, suggesting that modifications of the pyridine structure could lead to effective antiviral agents .
Biological Activity:
The biological activities of this compound include antimicrobial properties, which have been explored in various studies. Its interaction with biological systems positions it as a candidate for further investigation in drug development .
Materials Science
Organic Electronics:
this compound has potential applications in the development of organic electronic materials. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the pyridine ring can enhance the performance of these devices .
Case Study 1: Anticancer Activity Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The study utilized the MTT assay to determine cell viability, revealing that several derivatives exhibited potent inhibitory effects with IC values ranging from 2.39 to 3.90 μM .
Case Study 2: Antiviral Screening
In a screening for antiviral activity against Zika virus, modifications of the pyridine structure were tested for their ability to inhibit viral replication. The results indicated that certain derivatives significantly reduced viral load in infected cells, demonstrating the compound's potential as a therapeutic agent against viral infections .
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The pyridine moiety can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The aniline moiety can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The position of the pyridine ring (2-, 3-, or 4-yl) and the linkage (methoxy vs. direct attachment) significantly influence electronic properties. For example, 4-(Pyridin-2-ylmethoxy)aniline has a para-substituted pyridine, enhancing steric hindrance compared to the meta-substituted target compound.
Functional Groups : The addition of a chloro group in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline increases molecular weight by ~34 g/mol and alters reactivity, making it suitable for electrophilic substitution reactions.
Physicochemical Properties
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar analogs. Chlorinated derivatives (e.g., CAS 524955-09-7) exhibit lower aqueous solubility due to increased hydrophobicity .
- Thermal Stability : Pyridine-containing anilines generally decompose above 200°C. The chloro-substituted analog has a melting point of 178°C , whereas the target compound’s stability is inferred to be similar .
Biological Activity
3-(Pyridin-4-ylmethoxy)aniline is an organic compound with significant potential in medicinal chemistry, primarily due to its unique structural properties. This article explores its biological activities, including anticancer effects, mechanisms of action, and structure-activity relationships, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of approximately 200.24 g/mol. The compound consists of a pyridine ring connected via a methoxy group to an aniline moiety. This specific arrangement influences its biological interactions and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Mechanism : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). In studies, it demonstrated significant inhibitory activity comparable to established anticancer agents like sorafenib.
- IC Values : For instance, derivatives of this compound exhibited IC values in the range of 2.39 ± 0.10 μM for A549 cells and 3.90 ± 0.33 μM for HCT-116 cells .
- Interaction with Kinases :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The methoxy substitution at the para position relative to the amino group alters both its chemical reactivity and biological interactions compared to other similar compounds.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Pyridin-4-yl)aniline | 13296-04-3 | Exhibits similar aromatic properties; used in pharmaceuticals. |
| N-(Pyridin-3-ylmethyl)aniline | DB06851 | Known for potential therapeutic applications; different substitution pattern. |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 | Contains a chlorine substituent; studied for antitumor activity. |
| 4-(Pyridin-2-yloxy)aniline | Not Available | Features an ether linkage; relevant in material science applications. |
Case Studies
- Antiproliferative Effects :
- Molecular Docking Studies :
Q & A
Q. What are the optimized synthetic routes for 3-(Pyridin-4-ylmethoxy)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-amino-4-hydroxypyridine and a pyridin-4-ylmethyl halide. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the hydroxyl group and facilitate substitution .
- Temperature : Reactions are conducted at 80–100°C for 8–12 hours to achieve yields >70% .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) is recommended to isolate the pure product.
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect signals at δ 7.2–8.5 ppm (pyridine protons), δ 6.5–7.0 ppm (aromatic aniline protons), and δ 4.8–5.2 ppm (OCH₂Py) .
- LCMS : The molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₂H₁₁N₂O), with fragmentation patterns showing loss of the pyridinylmethoxy group .
Q. What are the primary biological targets of this compound in antimicrobial assays?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanism : The pyridine moiety disrupts bacterial membrane integrity, while the aniline group inhibits enzyme activity (e.g., dihydrofolate reductase) .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation) on the aniline ring affect the compound’s bioactivity and stability?
Methodological Answer:
-
Halogenation : Introducing Cl or F at the para position enhances oxidative stability but reduces solubility. For example:
Substituent LogP MIC (S. aureus) H 2.1 32 µg/mL Cl 2.8 16 µg/mL F 2.5 24 µg/mL Data adapted from related analogs in . -
Stability studies : Use accelerated degradation tests (40°C/75% RH for 6 months) to assess shelf life.
Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
- Key findings : The pyridinylmethoxy group forms hydrogen bonds with Thr766 and hydrophobic interactions with Leu694 .
- Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays .
Q. How to resolve contradictions in reported cytotoxicity data for this compound derivatives?
Methodological Answer:
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous reactors reduce reaction time (from 12h to 2h) and improve reproducibility .
- Catalytic systems : Palladium nanoparticles (0.5 mol%) enhance coupling efficiency in multi-step syntheses .
Data-Driven Research Design
Q. How to design structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Variable parameters : Modify the pyridine ring (e.g., 2-methyl vs. 3-chloro substituents) and aniline substituents (e.g., methoxy vs. nitro groups).
- Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and ADMET profiling (Caco-2 permeability, microsomal stability) .
Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?
Methodological Answer:
- HPLC-MS/MS : Identify quinone derivatives (m/z 230–250) formed via oxidation of the aniline group .
- EPR spectroscopy : Detect free radicals generated during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
